molecular formula C14H18O2 B2768628 3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol CAS No. 2418662-47-0

3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol

Cat. No.: B2768628
CAS No.: 2418662-47-0
M. Wt: 218.296
InChI Key: SHKMKEPNKHVTQP-UHFFFAOYSA-N
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Description

3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol is a complex organic compound with a unique bicyclic structure. . Its structure consists of a bicyclo[3.2.0]heptane ring system with a phenylmethoxy group and a hydroxyl group attached, making it a versatile building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenylmethoxy group: This step often involves the use of a phenylmethoxy halide in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: Another bicyclic compound with different substituents.

Uniqueness

3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol is unique due to its specific combination of a phenylmethoxy group and a hydroxyl group on a bicyclic ring system. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-phenylmethoxybicyclo[3.2.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKMKEPNKHVTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2CC1OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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